Cas no 2138127-07-6 (7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro-)
![7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- structure](https://www.kuujia.com/scimg/cas/2138127-07-6x500.png)
7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro-
-
- Inchi: 1S/C10H16F2N2O/c11-10(12)3-1-9(2-4-10)7-8(15)13-5-6-14-9/h14H,1-7H2,(H,13,15)
- InChI Key: LOSLMKLGTLLTGD-UHFFFAOYSA-N
- SMILES: C1C2(CC(=O)NCCN2)CCC(F)(F)C1
7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376564-0.1g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 0.1g |
$1081.0 | 2025-03-16 | |
Enamine | EN300-376564-10.0g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 10.0g |
$5283.0 | 2025-03-16 | |
Enamine | EN300-376564-0.05g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 0.05g |
$1032.0 | 2025-03-16 | |
Enamine | EN300-376564-5.0g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 5.0g |
$3562.0 | 2025-03-16 | |
Enamine | EN300-376564-2.5g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 2.5g |
$2408.0 | 2025-03-16 | |
Enamine | EN300-376564-0.25g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 0.25g |
$1131.0 | 2025-03-16 | |
Enamine | EN300-376564-1.0g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 1.0g |
$1229.0 | 2025-03-16 | |
Enamine | EN300-376564-0.5g |
3,3-difluoro-7,10-diazaspiro[5.6]dodecan-11-one |
2138127-07-6 | 95.0% | 0.5g |
$1180.0 | 2025-03-16 |
7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- Related Literature
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
Additional information on 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro-
Recent Advances in the Study of 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- (CAS: 2138127-07-6)
The compound 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- (CAS: 2138127-07-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique difluoro substitution, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on elucidating its molecular interactions, pharmacokinetic properties, and synthetic pathways, making it a compound of high interest for drug discovery.
One of the key areas of research involves the compound's role as a scaffold for designing selective inhibitors of proteases and kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- exhibit potent inhibitory activity against serine proteases, which are implicated in inflammatory and neurodegenerative diseases. The difluoro moiety was found to enhance binding affinity by forming hydrogen bonds with key residues in the enzyme's active site, as revealed by X-ray crystallography.
Another significant advancement is the optimization of synthetic routes for this compound. A team from the University of Cambridge recently reported a streamlined, high-yield synthesis of 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro- using a novel palladium-catalyzed cyclization strategy (Organic Letters, 2023). This method not only improves scalability but also reduces the use of hazardous reagents, aligning with green chemistry principles. The study highlighted the compound's versatility as a building block for further functionalization, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
In the realm of drug delivery, preliminary in vivo studies have explored the pharmacokinetic profile of 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro-. A 2024 preclinical trial published in Molecular Pharmaceutics reported favorable blood-brain barrier penetration and metabolic stability in rodent models, suggesting its potential for central nervous system (CNS)-targeted therapies. However, challenges such as dose-dependent hepatotoxicity were noted, underscoring the need for further optimization of the lead compound.
Looking ahead, the integration of computational modeling and artificial intelligence (AI) is expected to accelerate the development of 7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro--based therapeutics. Recent collaborations between academic and industrial researchers have leveraged machine learning algorithms to predict off-target effects and optimize drug-like properties, as detailed in a 2023 review in Nature Reviews Drug Discovery. These interdisciplinary approaches hold promise for overcoming current limitations and unlocking the full therapeutic potential of this intriguing molecule.
2138127-07-6 (7,10-Diazaspiro[5.6]dodecan-11-one, 3,3-difluoro-) Related Products
- 1797317-16-8(2-methyl-6-3-(2-methylpropane-2-sulfonyl)pyrrolidine-1-carbonyl-2,3-dihydropyridazin-3-one)
- 922874-47-3(5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide)
- 725738-57-8(4-(bromomethyl)-2-methyl-1,3-thiazole hydrobromide)
- 1597894-58-0(5-(oxetan-3-yloxy)pentane-1-sulfonyl chloride)
- 879922-33-5(3,4-dimethoxy-N-{3-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylpropyl}benzamide)
- 383148-60-5(Ethyl 2-(methylsulfanyl)-4-(8-quinolinyloxy)-5-pyrimidinecarboxylate)
- 1396768-81-2(1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl furan-2-carboxylate)
- 2034313-43-2(3,5-dimethyl-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}-1,2-oxazole-4-sulfonamide)
- 2385313-87-9(Ethyl 3-ethoxy-4,5-difluorobenzoate)
- 537679-34-8(4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)



